molecular formula C6H3Br2N3 B3230456 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1305208-13-2

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3230456
CAS No.: 1305208-13-2
M. Wt: 276.92 g/mol
InChI Key: XCOIIWAHRAUWFE-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery of Fused Triazolopyridines

The exploration of fused triazolopyridine systems dates back to early studies on the reactions of pyridine (B92270) derivatives. One of the foundational methods for the synthesis of the tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridin-3(2H)-one core involves the reaction of 2-chloropyridine (B119429) with semicarbazide. google.com This reaction provided a convenient route to this class of compounds, paving the way for further investigation into their chemical properties and potential applications. Over the years, various synthetic strategies have been developed to access the diverse isomers of triazolopyridines. wikipedia.org These methods often involve the cyclization of substituted pyridines or the construction of the triazole ring onto a pre-existing pyridine core. organic-chemistry.org The continuous development of novel synthetic routes has been crucial in expanding the library of triazolopyridine derivatives available for biological screening.

Significance of Bromine Functionalities in Heterocyclic Chemistry

The introduction of bromine atoms into heterocyclic structures is a widely employed strategy in medicinal chemistry and drug design. ump.edu.plump.edu.pl Bromine's unique properties, including its size, moderate electronegativity, and ability to participate in halogen bonding, can significantly influence a molecule's physicochemical and biological characteristics. acs.orgresearchgate.net

The presence of bromine can enhance the therapeutic activity of a compound, improve its metabolic stability, and increase its duration of action. ump.edu.pl Brominated heterocycles are integral to the development of a wide range of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. tethyschemical.com The "heavy atom effect" of bromine can also be utilized to enhance the efficacy of photodynamic therapy and radiosensitization. ump.edu.pl Furthermore, the bromine atom can serve as a versatile synthetic handle, allowing for further structural modifications through various cross-coupling reactions. researchgate.net

Structural Features and Nomenclature of thetethyschemical.comump.edu.placs.orgTriazolo[4,3-a]pyridine Core

The tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine core is a planar, aromatic fused ring system. ontosight.ai The nomenclature and numbering of this heterocyclic system follow the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The fusion of the 1,2,4-triazole (B32235) ring with the pyridine ring dictates the numbering of the atoms in the bicyclic structure.

The IUPAC name for the parent compound is tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine. nih.gov The numbering of the ring system begins with one of the nitrogen atoms in the triazole ring and proceeds around the fused system.

Table 1: IUPAC Nomenclature and CAS Registry Number for the Parent Ring System

PropertyValue
IUPAC Name tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine
CAS Registry Number274-80-6 nih.gov
Molecular FormulaC6H5N3 nih.gov
Molecular Weight119.12 g/mol nih.gov

Overview of Research Landscape for 3,6-Dibromo-tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine and Related Analogs

Research into tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine and its analogs has revealed a broad spectrum of biological activities. Various derivatives have been synthesized and evaluated for their potential as therapeutic agents. For instance, a series of novel tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine sulfonamides were designed and investigated for their antimalarial activity. mdpi.com Another study focused on the synthesis and bioevaluation of 3,6-diaryl- tethyschemical.comump.edu.placs.orgtriazolo[4,3-b]pyridazines as antitubulin agents for cancer therapy. nih.gov

While specific research focusing solely on 3,6-Dibromo- tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine is not extensively documented in the provided search results, the synthesis of related brominated analogs and the general importance of bromination in enhancing biological activity suggest that this compound would be of significant interest for further investigation. The synthesis of such a compound would likely involve the bromination of the tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine core or the use of brominated starting materials in the ring formation steps. The biological evaluation of 3,6-Dibromo- tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine and its derivatives could potentially uncover novel therapeutic applications.

Table 2: Examples of Biologically Active tethyschemical.comump.edu.placs.orgTriazolo[4,3-a]pyridine Analogs

Compound ClassBiological Activity InvestigatedReference
tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyridine sulfonamidesAntimalarial mdpi.com
3,6-diaryl- tethyschemical.comump.edu.placs.orgtriazolo[4,3-b]pyridazinesAntitubulin (Anticancer) nih.gov
tethyschemical.comump.edu.placs.orgtriazolo[4,3-a]pyrazine derivativesAntibacterial nih.gov
tethyschemical.comump.edu.placs.orgtriazolo[1,5-a]pyrimidinesAntibacterial, Antifungal, Antiviral, Anticancer epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOIIWAHRAUWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dibromo 1 2 3 Triazolo 4,3 a Pyridine

Precursor Synthesis and Functionalization Strategies

The synthesis of 3,6-Dibromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine fundamentally relies on the preparation of key precursors, most notably 2-hydrazinyl-5-bromopyridine. This intermediate serves as the foundational pyridine (B92270) ring onto which the triazole ring is fused.

Two primary pathways to 2-hydrazinyl-5-bromopyridine have been reported. The first route commences with 5-bromopyridine-2-carboxylic acid, which undergoes acylation with a chlorinating agent like thionyl chloride to yield 5-bromopyridine-2-carbonyl chloride. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to the desired 2-hydrazinyl-5-bromopyridine through nucleophilic substitution. pipzine-chem.com

An alternative and often more direct approach starts from 5-bromo-2-aminopyridine. This method involves a diazotization reaction using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate is then reacted with a reducing agent in the presence of hydrazine to replace the diazonyl group with a hydrazinyl group, affording 2-hydrazinyl-5-bromopyridine. pipzine-chem.com Careful control of reaction conditions, such as temperature and acid concentration, is crucial for the stability and reactivity of the diazonium salt intermediate. pipzine-chem.com

Starting MaterialReagentsIntermediateFinal ProductReference
5-bromopyridine-2-carboxylic acid1. Thionyl chloride 2. Hydrazine hydrate5-bromopyridine-2-carbonyl chloride2-hydrazinyl-5-bromopyridine pipzine-chem.com
5-bromo-2-aminopyridine1. Sodium nitrite, Acid 2. Reducing agent, HydrazineDiazonium salt2-hydrazinyl-5-bromopyridine pipzine-chem.com

Direct Bromination Approaches forrsc.orgcommonorganicchemistry.comresearchgate.netTriazolo[4,3-a]pyridines

Direct bromination of a pre-formed rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine core represents a key strategy for the synthesis of brominated derivatives. This approach typically involves electrophilic aromatic substitution, where the triazolopyridine ring system is treated with a brominating agent.

Regioselective Bromination Techniques

The regioselectivity of bromination is a critical aspect, and N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of aromatic and heterocyclic compounds. commonorganicchemistry.com For the synthesis of 3,6-Dibromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine, a plausible route involves the initial synthesis of 6-bromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine from 2-hydrazinyl-5-bromopyridine. Subsequent bromination of this monosubstituted intermediate would be directed to the C3 position. The electron-donating nature of the fused triazole ring activates the pyridine ring towards electrophilic substitution, and theoretical considerations suggest that the C3 position is susceptible to electrophilic attack. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent, often at room temperature or with gentle heating. google.com

SubstrateBrominating AgentSolventKey FeaturesReference
6-bromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridineN-Bromosuccinimide (NBS)Acetonitrile or DichloromethaneRegioselective bromination at the C3 position. google.com

Oxidative Bromination Methods

Oxidative bromination offers an alternative to using elemental bromine or NBS. This method involves the in situ generation of an electrophilic bromine species from a bromide source, such as hydrobromic acid (HBr), in the presence of an oxidant like hydrogen peroxide (H₂O₂). This system is considered environmentally benign and can be effective for the bromination of various aromatic and heterocyclic compounds. While specific examples for the dibromination of rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine using this method are not extensively documented, the general principle suggests its potential applicability. The reaction conditions, including the concentrations of HBr and H₂O₂, temperature, and reaction time, would need to be carefully optimized to achieve the desired dibromination and avoid potential side reactions.

Annulation and Cyclization Reactions to Form the Triazolo[4,3-a]pyridine Core

The construction of the fused triazolo[4,3-a]pyridine ring system is a cornerstone of the synthesis of its derivatives. This is typically achieved through annulation and cyclization reactions, which can be designed as one-pot multicomponent reactions or catalyzed by transition metals.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions provide an efficient and atom-economical approach to the synthesis of complex molecules like rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridines from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net A common strategy involves the reaction of a 2-hydrazinopyridine (B147025) derivative with an aldehyde or a related carbonyl compound. rsc.org For the synthesis of 3,6-Dibromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine, this would conceptually involve the reaction of 2-hydrazinyl-5-bromopyridine with a one-carbon synthon that is either pre-brominated or can be brominated in situ. For instance, reaction with cyanogen (B1215507) bromide (BrCN) could potentially lead to the direct formation of the 3-bromo-6-bromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine, though this specific transformation requires empirical validation.

Pyridine ComponentOne-Carbon ComponentKey FeaturesReference
2-hydrazinyl-5-bromopyridineAldehydes, Cyanogen bromide (proposed)Efficient construction of the fused ring system in a single step. rsc.orgresearchgate.net

Palladium-Catalyzed Cyclization Processes

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic ring systems. An efficient method for the synthesis of rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridines involves the palladium-catalyzed coupling of 2-chloropyridines with aldehyde-derived hydrazones, followed by an oxidative cyclization step. nih.gov To adapt this methodology for the synthesis of 3,6-Dibromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine, one could envision starting with a 2-chloro-5-bromopyridine derivative. This would be coupled with a suitable hydrazide under palladium catalysis, followed by a dehydrative cyclization to form the 6-bromo- rsc.orgcommonorganicchemistry.comresearchgate.nettriazolo[4,3-a]pyridine core. Subsequent bromination at the C3 position as described in section 2.2.1 would then yield the final product.

Pyridine SubstrateCoupling PartnerCatalyst SystemKey StepsReference
2-chloro-5-bromopyridineHydrazidesPalladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand1. Palladium-catalyzed N-arylation 2. Dehydrative cyclization researchgate.net

Ceric Ammonium (B1175870) Nitrate (B79036) Catalyzed Oxidative Cyclization

An environmentally considerate and efficient method for synthesizing N-fused 1,2,4-triazoles, such as the triazolopyridine core, involves the use of ceric ammonium nitrate (CAN) as a catalyst. organic-chemistry.orgorganic-chemistry.org This approach utilizes an oxidative cyclization reaction of amidrazones with aldehydes. organic-chemistry.org The reaction is often conducted in polyethylene (B3416737) glycol (PEG) which serves as a recyclable and effective reaction medium, enhancing the green credentials of the synthesis. organic-chemistry.org

The process is valued for its economic viability and potential for commercial applications due to its mild conditions and high efficiency. organic-chemistry.org Optimization of the reaction conditions has shown that a catalyst loading of just 5 mol% CAN can produce yields as high as 96%. organic-chemistry.org This method is compatible with a range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants, demonstrating its versatility. organic-chemistry.org The synthesis of the organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine ring system via this route provides a crucial precursor that could be subsequently halogenated to yield 3,6-Dibromo- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine.

Table 1: Key Features of CAN-Catalyzed Oxidative Cyclization

FeatureDescriptionReference
Catalyst Ceric Ammonium Nitrate (CAN) organic-chemistry.org
Reaction Type Oxidative Cyclization organic-chemistry.org
Reactants Amidrazones and Aldehydes organic-chemistry.org
Solvent Polyethylene Glycol (PEG) organic-chemistry.org
Key Advantage Environmentally benign, high efficiency, recyclable medium organic-chemistry.orgorganic-chemistry.org

Electrochemically Induced Desulfurative Cyclization

Electrochemical synthesis offers a modern, environmentally friendly alternative for constructing the 3-amino- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine scaffold, a key intermediate for various derivatives. This one-pot method involves the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.orgnih.govresearchgate.net A significant advantage of this technique is that it proceeds under simple conditions without the need for transition metals or external chemical oxidants, relying on electricity as a clean reagent. organic-chemistry.orgresearchgate.net

The reaction is typically carried out in an undivided cell using a graphite (B72142) rod anode and a platinum plate cathode. organic-chemistry.org This strategy demonstrates broad substrate scope, good functional group compatibility, and has been successfully scaled up to the gram scale. organic-chemistry.orgnih.gov The resulting 3-amino- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine can then be further modified, for instance, through Sandmeyer-type reactions to introduce bromo substituents at the 3-position. A visible-light-mediated catalytic system has also been developed for this cyclization-desulfurization reaction, further highlighting the move towards green and mild synthesis conditions. acs.org

CDI-Mediated Tandem Coupling and Cyclization

A highly efficient and operationally simple method for the synthesis of organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines utilizes 1,1'-Carbonyldiimidazole (CDI) as a single reagent for a tandem coupling and cyclization reaction. organic-chemistry.orgacs.orgnih.gov This process avoids the harsh conditions and atom-inefficient reagents often required in traditional multi-step syntheses. organic-chemistry.org The reaction proceeds by coupling a carboxylic acid with a 2-pyridylhydrazine, followed by an in-situ cyclization/dehydration to form the fused triazole ring system. sci-hub.se

The CDI-mediated methodology is notable for its mild conditions, which tolerate a diverse range of functional groups on both the carboxylic acid and the hydrazine starting materials. organic-chemistry.org It has proven suitable for both batch processing and continuous manufacturing, demonstrating its robustness and scalability for larger-scale production. organic-chemistry.orgacs.orgnih.gov The efficiency and single-flask nature of this reaction make it an attractive route for generating the core structure of compounds like 3,6-Dibromo- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine. organic-chemistry.org

Table 2: CDI-Mediated Synthesis Overview

ParameterDetailsReference
Reagent 1,1'-Carbonyldiimidazole (CDI) organic-chemistry.orgacs.org
Reaction Type Tandem Coupling and Cyclization organic-chemistry.orgnih.gov
Starting Materials Carboxylic acids and 2-pyridylhydrazines sci-hub.se
Key Features Operationally efficient, mild conditions, scalable organic-chemistry.orgacs.org
Applicability Batch and Continuous Manufacturing nih.gov

Metal-Free Oxidative C-N and N-S Bond Formations

In the pursuit of more sustainable synthetic methods, metal-free oxidative bond-forming reactions have gained significant attention. For the synthesis of fused triazole systems, iodine-mediated oxidative C-N and N-S bond formations provide an environmentally benign strategy. organic-chemistry.org This approach can be used for the synthesis of N-fused 3-amino-1,2,4-triazoles from isothiocyanates in water, a green solvent. organic-chemistry.org

Another notable metal-free method involves the use of phenyliodine bis(trifluoroacetate) (PIFA) to mediate intramolecular oxidative N-N bond formation. nih.gov This strategy allows for the direct annulation of N-(pyridin-2-yl)benzimidamides to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, a related isomer. nih.gov Such metal-free approaches are characterized by short reaction times, high yields, and avoidance of toxic metal catalysts, aligning with the principles of green chemistry. nih.govorganic-chemistry.org The use of molecular oxygen as the sole oxidant in some C-N bond-forming reactions further enhances the environmental advantages of these protocols. organic-chemistry.org

Synthetic Routes for Specific Halogenated Triazolopyridine Isomers

While many synthetic methods focus on building the core triazolopyridine ring, specific routes are available for introducing halogen atoms to create isomers like 3,6-Dibromo- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine. A direct and effective method for the synthesis of 3-Bromo- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine involves the electrophilic bromination of the parent organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine ring. chemicalbook.com

In this procedure, the starting triazolopyridine is treated with N-bromosuccinimide (NBS) in a solvent such as chloroform. chemicalbook.com The reaction is typically heated to reflux to facilitate the substitution. chemicalbook.com This reaction selectively installs a bromine atom at the 3-position of the triazole ring. To obtain the 3,6-dibrominated target compound, a di-halogenated pyridine precursor, such as 2-hydrazino-5-bromopyridine, would likely be used as the starting material for the initial cyclization reaction, followed by bromination at the 3-position.

Green Chemistry Principles in the Synthesis of Halogenated Heterocycles

The synthesis of halogenated heterocycles is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.comchemijournal.comnumberanalytics.com These principles provide a framework for designing more sustainable synthetic routes. numberanalytics.com

Key green chemistry principles applicable to the synthesis of compounds like 3,6-Dibromo- organic-chemistry.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. numberanalytics.com

Atom Economy: Maximizing the incorporation of all reactant materials into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or polyethylene glycol, or conducting reactions under solvent-free conditions. numberanalytics.comchemijournal.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. numberanalytics.com Methods like the CAN-catalyzed cyclization are prime examples. organic-chemistry.org

Design for Energy Efficiency: Using energy-efficient methods such as microwave irradiation or conducting reactions at ambient temperature and pressure. rasayanjournal.co.in Electrochemical methods also represent an energy-efficient approach. organic-chemistry.org

Less Hazardous Chemical Syntheses: Using and generating substances that possess little to no toxicity to human health and the environment. numberanalytics.com This includes avoiding heavy metal catalysts where possible. organic-chemistry.org

By integrating these principles, chemists can develop more sustainable and efficient pathways to valuable halogenated heterocyclic compounds. numberanalytics.com

Chemical Reactivity and Derivatization of 3,6 Dibromo 1 2 3 Triazolo 4,3 a Pyridine

Electrophilic Aromatic Substitution Reactivity of the Fused System

The fusedtriazolo[4,3-a]pyridine ring system is generally electron-deficient due to the presence of multiple nitrogen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution reactions challenging, often requiring harsh conditions. The pyridine (B92270) ring, in particular, is deactivated towards electrophilic attack compared to benzene.

While specific studies on the electrophilic substitution of 3,6-Dibromo-triazolo[4,3-a]pyridine are not extensively documented, research on analogous fused heterocyclic systems provides valuable insights. For instance, studies on 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, a more complex but structurally related scaffold, show that electrophilic substitution reactions such as bromination, iodination, and nitration occur on the six-membered pyrimidine (B1678525) ring. In these cases, the substitution takes place at the available C6 position, indicating that this ring is the preferred site of attack over the five-membered rings.

For 3,6-Dibromo-triazolo[4,3-a]pyridine, the pyridine ring is already substituted, leaving the C5, C7, and C8 positions as potential sites for electrophilic attack. The directing effects of the two bromine atoms and the fused triazole ring would influence the regioselectivity of such reactions. The electron-withdrawing nature of the bromine atoms and the fused triazole ring would further deactivate the pyridine ring, suggesting that forcing conditions would be necessary to achieve substitution.

Table 1: Electrophilic Substitution on an Analogous Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine System

ElectrophileReagentProductPosition of Substitution
BromineBr₂ in Glacial Acetic Acid6-Bromo derivativeC6
IodineICl in Glacial Acetic Acid6-Iodo derivativeC6
Nitro GroupHNO₃/H₂SO₄ in Glacial Acetic Acid6-Nitro derivativeC6

Functional Group Interconversions of the Bromo Substituents

The two bromine atoms at the C3 and C6 positions are the most versatile handles for the derivatization of the 3,6-Dibromo-triazolo[4,3-a]pyridine core. These bromo groups can be readily transformed into a wide variety of other functional groups through transition-metal-catalyzed cross-coupling reactions and other nucleophilic substitution processes.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituents are excellent substrates for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling the brominated core with an appropriate organoboron reagent. The synthesis of 3,6-diaryl-triazolo[4,3-a]pyridine analogues, which are potent tubulin polymerization inhibitors, relies on this type of transformation, showcasing its utility in medicinal chemistry. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The relative reactivity of the C3-Br versus the C6-Br bond could potentially allow for selective or sequential functionalization under carefully controlled conditions. Studies on the

Structural Characterization Methodologies for 3,6 Dibromo 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the structure of rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete assignment of the proton and carbon skeletons can be achieved. While specific spectral data for 3,6-Dibromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine is not widely published, extensive data for closely related analogs, such as 6-bromo-3-phenyl- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine, provide a robust framework for understanding its spectroscopic properties.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system, the protons on the pyridine (B92270) moiety typically resonate in the aromatic region (δ 7.0-9.0 ppm). The position of these signals is influenced by the nature and position of substituents.

For a compound like 6-bromo-3-phenyl- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine , the protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 (H-5) is expected to appear as a doublet of doublets or a triplet, coupled to the protons at positions 7 and 8. The protons at positions 7 and 8 will also show characteristic splitting patterns based on their coupling to each other and to H-5. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons, typically causing a downfield shift.

Table 1: Representative ¹H NMR Data for a 6-bromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine Derivative

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-bromo-3-phenyl- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine H-58.40s-
H-77.72d9.7
H-87.33m-
Phenyl-H7.56-7.80m-

Data is for a representative derivative and serves as a reference.

For 3,6-Dibromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine , the absence of a proton at the 3-position would simplify the spectrum in that region. The focus would be on the signals from the pyridine ring protons (H-5, H-7, and H-8), with their chemical shifts and coupling constants providing the primary structural information.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core are characteristic. The carbons of the triazole ring (C-3 and the bridgehead carbon) and the pyridine ring will have distinct resonances. The presence of bromine atoms causes a significant downfield shift for the directly attached carbons (C-3 and C-6).

Table 2: Representative ¹³C NMR Data for a 6-bromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine Derivative

CompoundCarbonChemical Shift (δ, ppm)
6-bromo-3-phenyl- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine C-3149.2
C-5122.7
C-6109.6
C-7130.7
C-8117.6
Bridgehead C146.8
Phenyl C126.2, 128.4, 129.6, 130.9

Data is for a representative derivative and serves as a reference.

In 3,6-Dibromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine , the chemical shift of C-3 would be significantly influenced by the directly attached bromine atom, and its resonance would likely appear in a region different from that of a C-3 bearing a phenyl group.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., between H-5 and H-7, and H-7 and H-8). This is instrumental in tracing the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the signal for H-5 would show a correlation to the signal for C-5.

Heteronuclear NMR (e.g., ¹⁵N NMR, ³¹P NMR for phosphonated derivatives)

¹⁵N NMR Spectroscopy: This technique provides valuable information about the electronic environment of the nitrogen atoms in the heterocyclic rings. The rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system contains three nitrogen atoms in the triazole ring and one in the pyridine ring, each with a characteristic chemical shift. The chemical shifts are sensitive to substitution and protonation state. uni.lumdpi.com For instance, the pyridine nitrogen in related systems has been observed to resonate in a specific range, which can be influenced by substituents on the ring. uni.lu

³¹P NMR Spectroscopy: For derivatives of 3,6-Dibromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine that have been functionalized with phosphonate (B1237965) groups, ³¹P NMR is an essential tool. The chemical shift of the phosphorus nucleus provides direct information about the nature of the phosphorus-containing moiety. Studies on related phosphonated rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines have shown that the phosphorus chemical shifts appear in distinct regions depending on the alkyl groups on the phosphonate ester. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. rsc.org This is particularly important for brominated compounds, as the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 pattern in the mass spectrum, which can be readily identified.

For 3,6-Dibromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine , HRMS would be expected to show a molecular ion peak corresponding to the exact mass of C₆H₃Br₂N₃. The isotopic pattern would clearly show the presence of two bromine atoms.

Table 3: Representative HRMS Data for a Brominated rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine Derivative

CompoundIonCalculated m/zFound m/z
6-bromo-3-phenyl- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine [M+H]⁺273.9974273.9970

Data is for a representative derivative and serves as a reference.

The fragmentation of 3,6-Dibromo- rsc.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine in the mass spectrometer would likely involve the loss of bromine atoms and fragmentation of the heterocyclic ring system. The specific fragmentation pathways would provide further confirmation of the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the characterization of synthesized organic compounds like 3,6-Dibromo- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine and its derivatives. This powerful hybrid method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing critical information on both the purity and identity of the analyte. pacificbiolabs.com

In a typical LC-MS workflow, the compound mixture is first introduced into an HPLC or UPLC system, where individual components are separated based on their differential interactions with the stationary and mobile phases. The separated components then flow directly into the mass spectrometer. Here, they are ionized, and the instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. This process can confirm the molecular weight of the target compound and any impurities present. pacificbiolabs.com For derivatives of the mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine scaffold, LC-MS is invaluable for verifying the successful outcome of a synthesis and for identifying by-products or degradation products. bldpharm.comnih.gov The mass spectrum provides the molecular weight, which is a fundamental characteristic of the molecule's identity, while the chromatogram offers a profile of the sample's purity. pacificbiolabs.com

Table 1: Illustrative LC-MS Data for a Hypothetical mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine Derivative This table is for illustrative purposes and does not represent empirically-derived data for the specific named compound.

Retention Time (min)Detected Ion (m/z) [M+H]⁺Proposed IdentityPurity (%)
5.8277.93,6-Dibromo- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine98.5
4.2198.0Monobrominated Impurity1.1
3.5119.1Unreacted Starting Material0.4

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. mdpi.comresearchgate.net These methods are routinely used to confirm the structure of mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine derivatives. mdpi.combeilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. For a compound like 3,6-Dibromo- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine, IR spectroscopy can identify characteristic vibrations of the triazole and pyridine rings, as well as the carbon-bromine (C-Br) bonds. google.com The characterization of related heterocyclic systems often involves analyzing the regions for C=N, C=C, and N-N stretching, as well as various ring deformation modes. mdpi.commdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It also provides information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetric vibrations and bonds between identical atoms (like C=C or N=N in some contexts) can be particularly Raman active. Analysis of the FT-Raman spectra of related triazolopyridine structures has been used to confirm the presence of intermolecular hydrogen bonds and to assign normal modes of vibration. mdpi.com

Table 2: Typical Vibrational Frequencies for mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine Derivatives Data compiled from studies on related structures. mdpi.comgoogle.commdpi.com

Frequency Range (cm⁻¹)AssignmentSpectroscopy Type
3100-3000Aromatic C-H stretchingIR & Raman
1640-1500C=N and C=C ring stretchingIR & Raman
1450-1300Ring skeletal vibrationsIR & Raman
1050-1000N-N stretchingIR
700-500C-Br stretchingIR & Raman

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. It yields exact bond lengths, bond angles, and intermolecular interactions.

For derivatives of mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine, single-crystal X-ray diffraction has been used to confirm the fused heterocyclic ring system and determine the conformation and packing of the molecules in the crystal lattice. mdpi.commdpi.combeilstein-journals.org For example, the crystal structure of 6-bromo-3-(pyridine-4-yl)- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine was determined to be in the monoclinic space group P2₁/c. mdpi.com Similarly, analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed a monoclinic structure with two independent molecules in the asymmetric unit linked by hydrogen bonds. mdpi.com Such studies are crucial for understanding structure-property relationships and have been applied to various related triazolo systems. nih.govmdpi.com

Table 3: Example Crystallographic Data for a 6-Bromo- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine Derivative Data based on published findings for 6-bromo-3-(pyridine-4-yl)- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)14.3213(11)
b (Å)6.9452(4)
c (Å)12.6860(8)
β (°)100.265(6)
Volume (ų)1241.62(14)
Z (molecules/unit cell)4

Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are indispensable for both the qualitative assessment of purity and the preparative separation of compounds like 3,6-Dibromo- mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-pressure variant, UPLC, are the gold standards for determining the purity of pharmaceutical compounds and other high-purity chemicals. pacificbiolabs.com These methods separate components with high resolution, and when coupled with a UV detector, can quantify the relative amounts of the main compound and any impurities. nih.gov Validated reverse-phase HPLC (RP-HPLC) methods are commonly developed to assess the purity of heterocyclic compounds, including various pyridine derivatives. nih.govsielc.com The retention time of a compound under specific conditions (mobile phase, column, flow rate) is a characteristic property that aids in its identification when compared to a reference standard. pacificbiolabs.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and assess purity. researchgate.netlibretexts.org A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate. Different compounds travel at different rates, resulting in separation. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under a given set of conditions. researchgate.net While not as quantitative as HPLC, the appearance of a single spot in multiple solvent systems is a strong indicator of a compound's purity. libretexts.orgnih.govstackexchange.com

Table 4: Representative Chromatographic Purity Analysis This table presents hypothetical data to illustrate the principles of chromatographic analysis.

TechniqueParameterValueIndication
HPLCRetention Time (t_R)8.2 minCharacteristic of the main product
HPLCPurity (by area %)99.2%High purity of the isolated fraction
TLCRetention Factor (R_f)0.55 (Hexane:EtOAc 1:1)Single spot indicates no major impurities

Theoretical and Computational Chemistry Studies of 3,6 Dibromo 1 2 3 Triazolo 4,3 a Pyridine

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For the mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine ring system, a planar conformation is generally expected. researchgate.net In a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations using the B3LYP/6-311G(2d,2p) basis set confirmed the stability of the fused double-ring system. mdpi.comnih.gov

For 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine, the substitution of hydrogen atoms with bulky bromine atoms at the 3 and 6 positions would lead to an increase in certain bond lengths and potentially minor distortions from planarity in the triazole or pyridine (B92270) rings. The C-Br bond lengths would be a key parameter in the optimized geometry. While specific values for the dibromo derivative are not published, they can be estimated to be in the typical range for C-Br bonds on aromatic systems.

Table 1: Comparison of Expected Geometrical Parameters This table is interactive.

Parameter 1,2,4-triazolo[4,3-a]pyridin-3-amine Expected for 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine
Ring System Conformation Essentially planar Likely near-planar with potential minor distortions
C3-Substituent Bond Length C-N (amino) C-Br

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the HOMO is primarily localized on the pyridine ring and the amino group, while the LUMO is distributed over the triazole ring. mdpi.com The presence of the electron-donating amino group increases the energy of the HOMO. Conversely, the substitution with two electron-withdrawing bromine atoms in 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine is expected to lower the energies of both the HOMO and LUMO. This would likely result in a different HOMO-LUMO gap compared to the amino derivative, influencing its electronic transitions. The π → π* intramolecular charge transfer (ICT) is a common transition observed in this class of compounds. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Characteristics This table is interactive.

Molecule HOMO Localization LUMO Localization Expected HOMO-LUMO Gap
1,2,4-triazolo[4,3-a]pyridin-3-amine Pyridine ring and amino group Triazole ring ~5.3 eV (calculated)

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine scaffold, the nitrogen atoms of the triazole ring are typically electron-rich regions. mdpi.com

For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the nitrogen atoms of the triazole ring show negative charge values, indicating their potential for nucleophilic interactions. mdpi.comnih.gov The introduction of bromine atoms, which are electronegative, would significantly alter the MEP map of 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine. The regions around the bromine atoms would exhibit negative potential, while the carbon atoms attached to them would become more electropositive. This redistribution of electron density would influence the molecule's intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations have been used to assign the observed bands in its FTIR and FT-Raman spectra to specific normal modes of vibration. mdpi.comnih.gov

For 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine, the calculated vibrational spectrum would be expected to show characteristic C-Br stretching and bending modes, which are typically found in the lower frequency region of the IR spectrum. The vibrational frequencies of the triazolopyridine ring would also be shifted compared to the unsubstituted or amino-substituted analogs due to the mass and electronic effects of the bromine atoms.

Table 3: Key Expected Vibrational Modes for 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine This table is interactive.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic) 3000 - 3100
C=N and C=C stretching (ring) 1400 - 1600
C-Br stretching 500 - 700

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a binding site, often on a protein or other macromolecule. While the focus here is on understanding binding for chemical modifications rather than biological outcomes, the principles are the same. Studies on various mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine derivatives have shown that this scaffold can be effectively docked into the active sites of enzymes. nih.govnih.gov

For 3,6-Dibromo- mdpi.comresearchgate.netindexcopernicus.comtriazolo[4,3-a]pyridine, molecular docking simulations could be employed to explore how the bromine atoms at positions 3 and 6 influence its potential binding modes within a hypothetical receptor site. The size, shape, and electrostatic properties of the dibrominated compound would dictate its preferred orientation. The bromine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition. These studies would be valuable in guiding the design of further chemical modifications on the triazolopyridine scaffold.

Predictive Simulations for Reaction Pathways and Selectivity

Predictive simulations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms, transition states, and selectivity of reactions involving the rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine core. By modeling the potential energy surface of a reaction, researchers can identify the most energetically favorable pathways.

In the context of 3,6-Dibromo- rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, predictive simulations could be employed to understand how the electron-withdrawing nature of the bromine atoms at the 3 and 6 positions influences its reactivity. For example, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational models could predict the regioselectivity—that is, whether a reaction is more likely to occur at the C3-Br or C6-Br position. This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy would be predicted as the major reaction route.

Below is a hypothetical data table illustrating the type of results that would be generated from such a predictive study on the selectivity of a hypothetical nucleophilic substitution reaction on 3,6-Dibromo- rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution

Reaction Pathway Transition State (TS) Activation Energy (kcal/mol) Predicted Outcome
Substitution at C3-Br TS1 18.5 Minor Product

This table demonstrates how computational chemistry can provide quantitative predictions that guide synthetic efforts, allowing chemists to select conditions that favor the formation of a desired isomer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, molecular stability, and intramolecular interactions. NBO analysis on the structural analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine, reveals key electronic features of the fused ring system that are applicable to the 3,6-Dibromo derivative. mdpi.comnih.gov

The stability of the molecule is significantly influenced by hyperconjugative interactions, which involve electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. For the rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold, significant stabilization arises from the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds. mdpi.comnih.gov

In the case of 3,6-Dibromo- rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, the bromine atoms would introduce additional lone pairs and influence the electron distribution across the entire molecule. An NBO analysis would likely show strong interactions involving the lone pairs of the bromine atoms and the π* orbitals of the aromatic system.

The Mulliken atomic charges, calculated as part of the NBO analysis for 1,2,4-triazolo[4,3-a]pyridin-3-amine, show a distinct distribution of charge. mdpi.com The nitrogen atoms in the triazole ring, N(1) and N(2), exhibit negative charges, while the bridging nitrogen, N(3), also carries a negative charge. mdpi.com This charge distribution is a consequence of the fusion of the pyridine and triazole rings. mdpi.com For 3,6-Dibromo- rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, the bromine atoms would be expected to alter this charge distribution significantly due to their high electronegativity.

A representative NBO analysis data table for the analogous 1,2,4-triazolo[4,3-a]pyridin-3-amine is presented below, illustrating the key stabilizing interactions.

Table 2: Selected NBO Analysis Data for 1,2,4-Triazolo[4,3-a]pyridin-3-amine

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N1 π* (C1-N2) 45.8
LP (1) N2 σ* (N1-C1) 18.2
LP (1) N3 π* (C4-C5) 22.5
π (C4-C5) π* (C6-N3) 18.9
π (C6-N3) π* (C7-C8) 20.1

Data derived from studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.comnih.gov

This analysis reveals the intricate electronic interactions that confer stability to the triazolopyridine ring system. For the dibrominated analog, similar but perturbed interactions would be expected, providing a quantitative basis for understanding its electronic structure and reactivity.

Advanced Applications As a Synthetic Building Block in Chemical Research

Role in the Synthesis of Advanced Organic Materials

The unique electronic and structural characteristics of the organic-chemistry.orgtriazolo[4,3-a]pyridine scaffold make it a promising candidate for the creation of novel organic materials with tailored properties.

Currently, there is no specific research available detailing the use of 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine as a precursor for optoelectronic materials or OLEDs. However, the broader class of triazolopyridine derivatives has been investigated for their optical properties. For instance, the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been described, including its electron absorption and luminescence spectra. nih.gov The study of such derivatives provides insights into the electronic transitions and potential light-emitting capabilities of the organic-chemistry.orgtriazolo[4,3-a]pyridine core, suggesting that appropriate substitution, potentially at the 3 and 6 positions, could lead to materials with desirable optoelectronic properties. The development of organic sensitizers for high-performance solar cells based on the isomeric organic-chemistry.orgnih.govtriazolo[4,5-c]pyridine system further underscores the potential of this class of compounds in optoelectronics. nih.gov

There is no direct literature on the role of 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine in supramolecular chemistry and self-assembly. However, the organic-chemistry.orgtriazolo[4,3-a]pyridine scaffold possesses features conducive to forming ordered supramolecular structures. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of complex architectures. Research on related heterocyclic systems demonstrates the importance of such interactions in building supramolecular assemblies.

No specific studies have been found that utilize 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine as a scaffold for discotic liquid crystals. Discotic liquid crystals are typically formed from flat, disc-shaped molecules that can self-assemble into columnar structures. While the organic-chemistry.orgtriazolo[4,3-a]pyridine core is planar, its derivatization with long, flexible side chains, a common strategy for inducing liquid crystalline behavior, has not been reported for the 3,6-dibromo derivative. Commercially available discotic liquid crystals are often based on larger aromatic cores like triphenylene.

Development of Ligands for Transition Metal Coordination Chemistry

The use of 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine for the development of ligands for transition metal coordination chemistry is not specifically documented. However, the parent organic-chemistry.orgtriazolo[4,3-a]pyridine system and its derivatives are well-suited for this purpose. The nitrogen atoms of the pyridine (B92270) and triazole rings can act as donor sites, allowing for the chelation of metal ions. nih.gov

Research has shown that organic-chemistry.orgtriazolo[4,3-a]pyridin-3-ylidene, a carbene derived from the organic-chemistry.orgtriazolo[4,3-a]pyridine scaffold, can form stable complexes with rhodium and palladium. researchgate.net These complexes have demonstrated catalytic activity, for instance, in Suzuki-Miyaura cross-coupling reactions. researchgate.net The electronic properties of the resulting metal complexes can be tuned by the substituents on the triazolopyridine ring. researchgate.net This suggests that the bromine atoms in 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine could be used to modulate the ligand's properties or to introduce further functionality.

Table 1: Examples of Transition Metal Complexes with organic-chemistry.orgtriazolo[4,3-a]pyridine-derived Ligands
LigandMetalComplex TypeApplication
organic-chemistry.orgtriazolo[4,3-a]pyridin-3-ylideneRhodium[RhCl(COD)(Tripy)]Catalyst
organic-chemistry.orgtriazolo[4,3-a]pyridin-3-ylidenePalladium[PdCl(allyl)(Tripy)]Catalyst

Data sourced from related research on the organic-chemistry.orgtriazolo[4,3-a]pyridine scaffold. researchgate.net

Intermediate in the Synthesis of Complex Heterocyclic Libraries

While 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine itself is not explicitly mentioned as an intermediate for complex heterocyclic libraries in the available literature, its structure is highly amenable for such applications. The two bromine atoms serve as versatile synthetic handles for diversification.

The organic-chemistry.orgtriazolo[4,3-a]pyridine scaffold is a valuable core for the construction of chemical libraries for biological screening. For example, a library of organic-chemistry.orgtriazolo[4,3-a]pyridine sulfonamides was designed and synthesized for evaluation as potential antimalarial agents. nih.gov This work demonstrates a strategy where different substituents were introduced at various positions of the triazolopyridine ring to generate a library of 1561 compounds for virtual and in vitro screening. nih.gov

Similarly, a series of organic-chemistry.orgtriazolo[4,3-a]pyridines were designed as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. nih.gov The synthesis of these libraries often involves the initial construction of a substituted organic-chemistry.orgtriazolo[4,3-a]pyridine core, followed by further diversification. organic-chemistry.orgrsc.org The presence of two reactive sites in 3,6-Dibromo- organic-chemistry.orgtriazolo[4,3-a]pyridine would, in principle, allow for the creation of highly diverse libraries by sequential or differential functionalization of the C3 and C6 positions.

Table 2: Examples of organic-chemistry.orgtriazolo[4,3-a]pyridine-based Chemical Libraries
Library FocusScaffoldNumber of CompoundsTherapeutic Area
Antimalarial Agents organic-chemistry.orgtriazolo[4,3-a]pyridine sulfonamides1561 (virtual)Infectious Disease
PD-1/PD-L1 Inhibitors organic-chemistry.orgtriazolo[4,3-a]pyridinesNot specifiedOncology

Data sourced from studies on the applications of the organic-chemistry.orgtriazolo[4,3-a]pyridine scaffold in drug discovery. nih.govnih.gov

Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Studies (chemical modification aspects only)

The 3,6-dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine scaffold is particularly amenable to chemical modifications for the purpose of conducting structure-activity relationship (SAR) studies. The bromine atoms at the 3- and 6-positions are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This allows medicinal chemists to systematically alter the structure of the molecule and evaluate the impact of these changes on biological activity, thereby optimizing lead compounds for desired therapeutic effects.

The most common and powerful methods for modifying the 3,6-dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine core are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. wikipedia.orglibretexts.orgwikipedia.orglibretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dibromo-scaffold with various boronic acids or esters. libretexts.org This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the 3- and 6-positions. The regioselectivity of the coupling can often be controlled by tuning the reaction conditions. For instance, in dihalogenated pyridines, coupling often occurs preferentially at the more electrophilic position. researchgate.net This selective reactivity is crucial for building complex molecules with specific substitution patterns required for potent biological activity.

Sonogashira Coupling: This method is employed to create carbon-carbon triple bonds by coupling the dibromo-scaffold with terminal alkynes. wikipedia.orglibretexts.org The resulting alkynyl-substituted nih.govnih.govacs.orgtriazolo[4,3-a]pyridines can serve as key intermediates for further transformations or as final compounds with unique electronic and steric properties. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

The following table summarizes the key palladium-catalyzed cross-coupling reactions used for the modification of 3,6-Dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine:

ReactionBond FormedReagents/CatalystsIntroduced Groups
Suzuki-Miyaura CouplingC-CPd catalyst, base, boronic acid/esterAryl, heteroaryl, alkyl
Buchwald-Hartwig AminationC-NPd catalyst, phosphine (B1218219) ligand, base, aminePrimary and secondary amines
Sonogashira CouplingC-C (alkyne)Pd catalyst, Cu(I) co-catalyst, base, terminal alkyneAlkynyl groups

By employing these synthetic strategies, researchers can generate extensive libraries of 3,6-disubstituted- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine analogues. The subsequent biological evaluation of these compounds allows for the elucidation of critical SAR, guiding the design of more potent and selective therapeutic agents.

Preparation of Agrochemical Precursors and Components

The nih.govnih.govacs.orgtriazolo[4,3-a]pyridine scaffold is not only significant in medicinal chemistry but also serves as a key precursor in the development of novel agrochemicals. Derivatives of this heterocyclic system have demonstrated notable herbicidal and fungicidal properties. nih.govnih.govfrontiersin.orgresearchgate.net The ability to introduce diverse functional groups onto the 3,6-dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine core through the aforementioned cross-coupling reactions is instrumental in the discovery of new and effective crop protection agents.

Research has shown that certain 1,2,4-triazolo[4,3-a]pyridine derivatives exhibit significant herbicidal activity against a range of weeds, including both monocotyledonous and dicotyledonous species. nih.gov For example, a study on novel 1,2,4-triazolo[4,3-a]pyridine derivatives revealed that compounds with specific substitutions possess high herbicidal activity and a broad spectrum of action, while also demonstrating safety for certain crops like corn, cotton, and rice. nih.gov The versatility of the 3,6-dibromo precursor allows for the systematic exploration of different substituents to optimize herbicidal efficacy and selectivity.

In addition to herbicidal applications, nih.govnih.govacs.orgtriazolo[4,3-a]pyridine derivatives have also been investigated for their fungicidal properties. nih.govfrontiersin.orgnih.gov The triazole moiety is a well-known pharmacophore in many commercial fungicides. nih.gov By incorporating this scaffold and further functionalizing it, researchers aim to develop new antifungal agents with improved potency and a broader spectrum of activity against various plant pathogens. For instance, studies on quinazoline (B50416) thioether-1,2,4-triazolo[4,3-a]pyridine derivatives have shown promising fungicidal activity against significant agricultural phytopathogenic fungi. nih.gov

The development of agrochemicals from the 3,6-dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine precursor involves the following general steps:

Synthesis of the dibromo-scaffold: Preparation of the core 3,6-dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine.

Functionalization: Introduction of various substituents at the 3- and 6-positions using cross-coupling reactions to generate a library of derivatives.

Biological Screening: Evaluation of the synthesized compounds for their herbicidal or fungicidal activity against a panel of relevant weeds and fungi.

Lead Optimization: Further modification of the most active compounds to enhance their efficacy, selectivity, and environmental safety profile.

A patent on fungicidal 1,2,4-triazole (B32235) derivatives underscores the commercial interest in this class of compounds for agricultural applications. nih.gov

Design and Synthesis of Photoactive Systems

The unique electronic properties of the nih.govnih.govacs.orgtriazolo[4,3-a]pyridine scaffold make it an attractive candidate for the design and synthesis of photoactive systems, with potential applications in materials science, particularly in the field of organic electronics. The fused aromatic system can be tailored to exhibit specific photophysical properties, such as luminescence and charge-transport capabilities.

The electron-deficient nature of the triazole ring combined with the pyridine ring creates a system that can act as an electron-acceptor unit. This property has been exploited in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nih.gov By coupling the nih.govnih.govacs.orgtriazolo[1,5-a]pyridine core (an isomer of the [4,3-a] system) with electron-donating moieties, researchers have developed bipolar host materials for high-performance phosphorescent and delayed-fluorescence OLEDs. acs.org These materials exhibit excellent thermal stability and balanced charge-transporting properties, leading to devices with high efficiency and low efficiency roll-off. acs.org

Furthermore, studies on the optical properties of nih.govnih.govacs.orgtriazolo[4,3-a]pyridine derivatives have revealed their potential for luminescence. For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine has been shown to exhibit luminescence, with emission bands corresponding to π* → n transitions of the pyridine and triazole rings. mdpi.com The electron absorption and luminescence spectra of such compounds can be analyzed to understand their electronic transitions and to guide the design of new photoactive materials. mdpi.com

The synthesis of photoactive systems based on the 3,6-dibromo- nih.govnih.govacs.orgtriazolo[4,3-a]pyridine scaffold would typically involve:

Functionalization with chromophores: Using cross-coupling reactions to attach chromophoric or electronically active groups to the 3- and 6-positions. These groups can be selected to tune the absorption and emission properties of the final molecule.

Creation of donor-acceptor systems: The dibromo-scaffold can be functionalized with both electron-donating and electron-accepting groups to create molecules with intramolecular charge transfer characteristics, which are often desirable for photoactive materials.

Polymerization: The dibromo-functionality can also be used to incorporate the triazolopyridine unit into conjugated polymers for applications in organic solar cells or other electronic devices.

The following table summarizes the key photophysical properties of a representative nih.govnih.govacs.orgtriazolo[4,3-a]pyridine derivative:

CompoundAbsorption Maxima (nm)Emission Maxima (nm)Stokes Shift (cm⁻¹)
1,2,4-Triazolo[4,3-a]pyridin-3-amine~350, ~400~460, ~5457625 (pyridine), 9410 (triazole)

These findings highlight the potential of the nih.govnih.govacs.orgtriazolo[4,3-a]pyridine scaffold, and by extension, its 3,6-dibromo derivative, as a versatile platform for the development of novel photoactive materials with tailored optical and electronic properties.

Future Research Perspectives and Unexplored Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for the researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine core often involve multi-step procedures. For instance, a common approach is the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by dehydration. organic-chemistry.org While effective, these methods can generate significant waste and may require harsh reaction conditions. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine.

Promising avenues include the adaptation of one-pot syntheses, which have been successfully developed for other substituted researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridines from readily available starting materials like 2-hydrazinopyridine (B147025) and aromatic aldehydes. rsc.org Exploring microwave-assisted organic synthesis (MAOS) could also lead to significant improvements by reducing reaction times, increasing yields, and minimizing solvent usage, as has been demonstrated for catalyst-free synthesis of related triazolopyridines. nih.gov Furthermore, the use of environmentally benign catalytic systems, such as ceric ammonium (B1175870) nitrate (B79036) in recyclable solvents like polyethylene (B3416737) glycol, presents an attractive, eco-friendly alternative. organic-chemistry.org

Synthetic Strategy Potential Advantages for 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine Synthesis Key Research Focus
One-Pot SynthesisReduced workup steps, time and resource efficiency.Optimization of reaction conditions for the dibrominated precursor.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potentially higher yields.Investigating solvent and catalyst compatibility under microwave irradiation.
Green CatalysisUse of non-toxic, recyclable catalysts and solvents.Screening of catalysts like ceric ammonium nitrate for the cyclization step.
Electrochemical SynthesisAvoidance of chemical oxidants, high functional group tolerance. organic-chemistry.orgDevelopment of an electrochemical cell setup for the oxidative cyclization.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The two bromine atoms in 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine are prime handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While such reactions are established for other bromo-substituted heterocycles, their application to this specific dibromo-scaffold is largely unexplored. uzh.chresearchgate.net Future research should systematically investigate Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings at both the 3- and 6-positions. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Beyond classical cross-coupling, there is an opportunity to explore more unconventional transformations. This could include direct C-H activation of the pyridine (B92270) ring, leveraging the directing-group potential of the triazole moiety, or exploring novel cyclization reactions initiated at the bromo-positions. The differential reactivity of the C3-Br and C6-Br bonds could also be exploited for sequential, site-selective functionalization, providing access to complex, non-symmetrically substituted triazolopyridines.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry offers powerful tools for the rational design of novel derivatives of 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine with specific, pre-defined properties. researchgate.nettandfonline.comtandfonline.com Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of potential derivatives, as well as to understand the reactivity of the C-Br bonds.

In the context of medicinal chemistry, molecular docking simulations could be used to design derivatives that bind to specific biological targets. researchgate.nettandfonline.comacs.org For example, by modeling the interactions of virtually generated libraries of 3,6-disubstituted- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridines with the active sites of kinases or other enzymes, lead compounds for various therapeutic areas could be identified. nih.govtandfonline.com Such in silico screening can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of biological activity.

Computational Method Application for 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine Derivatives
Density Functional Theory (DFT)Prediction of molecular orbitals, bond dissociation energies, and reactivity indices.
Molecular DockingSimulation of binding modes and affinities to biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict biological activity based on chemical structure.
Molecular Dynamics (MD) SimulationsAnalysis of the conformational dynamics and stability of ligand-protein complexes.

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique electronic properties of the researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine core, combined with the presence of heavy halogen atoms, make 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine a promising building block for novel materials. beilstein-journals.org The bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of crystalline materials with specific architectures and properties. acs.orgnih.gov This could lead to the development of novel liquid crystals, conducting materials, or porous organic frameworks.

The triazolopyridine moiety itself can act as a ligand for metal ions, suggesting that 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine could be used to construct novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in gas storage, catalysis, and sensing. The interplay between metal coordination and halogen bonding could lead to the formation of complex supramolecular assemblies with emergent properties. nih.gov

Application in Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of heterocyclic compounds, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited to flow processes. thieme-connect.com

Future research should explore the translation of synthetic routes to 3,6-Dibromo- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine and its derivatives to continuous flow systems. This could enable the safer handling of reactive intermediates and facilitate the rapid optimization of reaction conditions. Furthermore, integrating flow chemistry with automated purification and analysis would allow for the high-throughput synthesis of libraries of derivatives for screening in drug discovery or materials science applications. This approach would accelerate the exploration of the chemical space around this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches dominate:

  • Method A : Acidic ring closure of 2-hydrazinopyrimidine derivatives using bromine or FeCl₃ as oxidizing agents (yields: 70–85%) .
  • Method B : Oxidation of 2-pyrimidylhydrazones under controlled bromination, achieving >90% purity via HPLC .
    • Critical Parameters : Temperature (60–100°C), solvent polarity (DMF or DMSO), and stoichiometric excess of bromine (1.2–1.5 eq) to avoid byproducts .

Q. How can the structure of 3,6-dibromo derivatives be confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Distinct peaks for Br-substituted carbons (δ 110–125 ppm) and triazole protons (δ 8.5–9.2 ppm) .
  • X-ray Crystallography : Confirms regioselectivity of bromination (e.g., CCDC 1876879 for analogous triazolopyridines) .
  • HRMS : Exact mass matching for C₆H₃Br₂N₃ (theoretical m/z: 298.86) .

Q. What are the key reactivity patterns of bromine substituents in this scaffold?

  • Nucleophilic Substitution : Bromine at C3 and C6 acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Electrophilic Aromatic Substitution : Limited due to electron-deficient triazole ring; bromine stabilizes intermediates in SNAr reactions .

Advanced Research Questions

Q. How does the electronic nature of substituents influence Dimroth rearrangement in triazolopyridines?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., Br) at C3/C6 inhibit Dimroth rearrangement by destabilizing the transition state. Computational studies (DFT) show a 15–20 kcal/mol barrier increase compared to non-halogenated analogs .
  • Experimental Evidence : No rearrangement observed in 3,6-dibromo derivatives under reflux (DMF, 120°C, 24h), confirmed by ¹H NMR .

Q. What strategies mitigate regioselectivity challenges during functionalization of 3,6-dibromo derivatives?

  • Directed Metalation : Use of Pd(0) catalysts with directing groups (e.g., pyridyl) ensures selective C6 substitution over C3 (yield: 65–78%) .
  • Protection-Deprotection : Temporary silyl protection of C3-Br enables selective C6 modification (e.g., Grignard addition) .

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Case Study : ICReDD’s quantum chemical reaction path search reduced optimization time for bromination by 40%. Key findings:

  • Transition State Analysis : Bromine radical intermediates dominate at >80°C, favoring C6 over C3 .
  • Solvent Screening : DMSO stabilizes bromine radicals, improving regioselectivity (MD simulations) .

Q. What biological activities are associated with 3,6-dibromo-triazolopyridines, and how are they validated?

  • Antifungal Potential : Derivatives inhibit 14-α-demethylase (CYP51) with IC₅₀ = 2.1–4.8 µM, confirmed via molecular docking (PDB: 3LD6) .
  • Anticancer Screening : In vitro assays (MCF-7 cells) show apoptosis induction via caspase-3 activation (flow cytometry) .

Contradictions and Resolutions

  • Contradiction : Some studies report bromination at C3 as kinetically favored , while others propose thermodynamic control at C6 .
    • Resolution : Temperature-dependent pathways confirmed via in situ IR; C3 dominates below 60°C, C6 above 80°C .

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3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.